molecular formula C10H11N3O4 B8300858 Methyl 3-{[hydrazino(oxo)acetyl]amino}benzoate

Methyl 3-{[hydrazino(oxo)acetyl]amino}benzoate

Cat. No. B8300858
M. Wt: 237.21 g/mol
InChI Key: TXCMMDWKBQGMAY-UHFFFAOYSA-N
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Patent
US07696231B2

Procedure details

To a suspension of methyl 3-{[methoxy(oxo)acetyl]amino}benzoate (100 mg, 0.42 mmol) in MeOH (8 mL) was added hydrazine hydrate (0.2 mL). After stirring for 0.5 h at rt, the reaction mixture was filtered. Washing with MeOH (2×1 mL) and water (3×1 mL) and drying under vacuo at 70° C. for 2 hrs gave 82 mg of the title compound (82%) as a white solid in 97.1% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([NH:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:5].O.[NH2:19][NH2:20]>CO>[NH:19]([C:3](=[O:2])[C:4]([NH:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:5])[NH2:20] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(C(=O)NC=1C=C(C(=O)OC)C=CC1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
Washing with MeOH (2×1 mL) and water (3×1 mL)
CUSTOM
Type
CUSTOM
Details
drying under vacuo at 70° C. for 2 hrs
Duration
2 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N(N)C(C(=O)NC=1C=C(C(=O)OC)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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